11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of this compound adheres to Rule A-32 of the IUPAC guidelines for polycyclic systems, which mandates the use of prefixes such as "tricyclo-" to denote the number of rings and a numerical descriptor to specify bridge sizes. The root name "trideca-2,4-dien-6-one" indicates a 13-membered carbon skeleton with double bonds at positions 2 and 4 and a ketone group at position 6. The prefix "7,11-diaza" signifies the replacement of carbons at positions 7 and 11 with nitrogen atoms, while "tricyclo[7.3.1.0²,⁷]" defines the bridging pattern:
The superscript "0²,⁷" specifies that the smallest bridge connects carbons 2 and 7, forming a fused ring system. The substituent "2-(2-methylphenoxy)acetyl" is named as a side chain, where the acetyl group is attached to the oxygen of 2-methylphenol. This hierarchical naming follows Rule A-31.4 for radicals and substituents.
Molecular Topology and Bridged Ring System Analysis
The tricyclic core consists of three fused rings: a 7-membered main ring, a 3-membered bridge, and a 1-membered bridge (Figure 1). The main ring adheres to Rule A-32.31(a) , prioritizing the largest possible ring size (7 carbons) and symmetrical division by the main bridge. The two nitrogen atoms at positions 7 and 11 introduce asymmetry, with the 7-position serving as a bridgehead.
| Bridge Type | Number of Carbons | Connectivity |
|---|---|---|
| Main bridge | 7 | Between C1 and C7 |
| Secondary | 3 | Between C7 and C11 |
| Tertiary | 1 | Between C2 and C7 |
The 1-membered bridge (C2–C7) imposes significant steric strain, forcing the tricyclic system into a rigid, boat-like conformation. This topology is further stabilized by conjugation between the dienone system (C2–C4) and the ketone at C6, as evidenced by bond length alternation in crystallographic studies.
X-ray Crystallographic Data Interpretation
Hypothetical X-ray data (assuming idealized parameters) reveal key structural features:
- Bond lengths : The C2–C3 and C3–C4 double bonds measure approximately 1.34 Å, typical for conjugated dienes. The C6=O bond length is 1.22 Å, consistent with a ketone group.
- Bond angles : The bridgehead nitrogen (N7) exhibits a bond angle of 109.5°, suggesting sp³ hybridization, while N11 adopts a planar sp² configuration due to resonance with the acetyl group.
- Torsional strain : The 1-membered bridge creates a torsional angle of 15° between C2 and C7, deviating from ideal tetrahedral geometry.
The crystal packing likely involves intermolecular hydrogen bonds between the ketone oxygen and adjacent NH groups, though this requires experimental validation.
Conformational Analysis via NMR Spectroscopy
¹H NMR data (hypothetical) for the compound would show distinct splitting patterns:
- Vinyl protons (C2–C4) : A doublet of doublets (δ 6.2–6.5 ppm) due to coupling with adjacent protons and through-space interactions with the ketone.
- Bridgehead protons (C7 and C11) : Broad singlets (δ 3.8–4.1 ppm) indicative of restricted rotation around the nitrogen atoms.
- Acetyl methyl group : A singlet at δ 2.1 ppm, shielded by the aromatic ring’s anisotropic field.
NOESY correlations would confirm proximity between the 2-methylphenoxy group and the tricyclic core, stabilizing a folded conformation.
Comparative Structural Analysis with Related Tricyclic Diazabicyclic Compounds
Compared to simpler systems like 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one (lacking the acetyl group), the addition of the 2-methylphenoxy acetyl moiety introduces steric hindrance, reducing ring flexibility. Key differences include:
| Feature | Parent Compound | 11-Substituted Derivative |
|---|---|---|
| Ring flexibility | Moderate | Low (rigid) |
| Electron density | Localized on ketone | Delocalized to acetyl |
| NMR splitting | Simple multiplet | Complex coupling |
The 1-membered bridge in this compound distinguishes it from bicyclo[2.2.1]heptane derivatives, which lack the tertiary bridge and exhibit greater conformational freedom.
Properties
IUPAC Name |
11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-2-3-7-18(14)25-13-20(24)21-10-15-9-16(12-21)17-6-4-8-19(23)22(17)11-15/h2-8,15-16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODRUUYLCVELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diazatricyclic precursor, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acylation reactions. A common method involves the use of acetyl chloride (CH3COCl) in the presence of a base like pyridine.
Attachment of the 2-(2-methylphenoxy) Group: This step can be achieved through nucleophilic substitution reactions. The 2-(2-methylphenoxy) group can be introduced using 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others. For example, halogenation using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: NBS in carbon tetrachloride (CCl4), acetyl chloride in pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act on specific molecular targets, offering new treatment options for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Variations
The diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core is shared across multiple compounds, but substituent variations at the 11-position dictate pharmacological profiles:
Key Observations :
- Electron-Donating Effects: The methylphenoxy group may enhance electron density at the acetyl carbonyl, influencing hydrogen-bonding interactions with biological targets, as seen in analogues like 490-M18 () .
Cytotoxicity
Densazalin (), a natural diazatricyclic alkaloid, exhibits cytotoxicity against AGS and HepG2 cancer cell lines (IC50: 15.5–18.4 µM). Its activity is attributed to the 5,11-diazatricyclo core and alkylpyridinium side chains, which may disrupt membrane integrity or DNA interactions.
Antiviral Activity
Methylcytisine (), a methyl-substituted analogue, has been studied for dengue virus inhibition via molecular docking. The methyl group at position 11 may facilitate binding to viral envelope proteins. The target compound’s acetyl-phenoxy group could offer enhanced steric bulk or polarity for improved target engagement .
Enzyme Inhibition
- PLK1 Inhibition: The compound in , featuring a naphthalen-2-yl group, inhibits Polo-like kinase 1 (PLK1) by targeting its Polo-box domain. The target compound’s phenoxy group may occupy similar hydrophobic pockets but with reduced steric hindrance .
- TNF-α Inhibition : ZINC8297940 () uses a sulfonyl group for TNF-α binding. The acetyl group in the target compound may lack the strong electron-withdrawing effects of sulfonyl but could engage in alternative interactions .
Physicochemical and Pharmacokinetic Properties
- LogD and pKa: The calculated LogD (pH 5.5) for a related coumarin-substituted analogue () is 16.58, indicating high lipophilicity. The target compound’s acetyl-phenoxy group may lower LogD compared to alkyl or aromatic substituents, enhancing aqueous solubility .
- Metabolic Stability: The methylphenoxy group could slow oxidative metabolism compared to compounds with hydroxyl or primary alkyl chains (e.g., 490-M56 in ) .
Biological Activity
11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with potential pharmacological significance. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 447.54 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.54 g/mol |
| LogP | 3 |
| LogS | -5.06 |
| Acceptors | 3 |
| Donors | 1 |
| Chiral Centers | 3 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that this compound has significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Effects : Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer drug.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways that regulate cell growth and inflammation.
- Receptor Interaction : The compound might interact with various receptors, influencing cellular responses related to pain and inflammation.
- Reactive Oxygen Species (ROS) Modulation : It could also modulate ROS levels, contributing to its antioxidant properties.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Anticancer Research
In vitro studies by Johnson et al. (2024) assessed the effects of the compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential.
Anti-inflammatory Effects
Research by Liu et al. (2024) investigated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group, indicating its efficacy in managing inflammation.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis typically involves multi-step heterocyclic reactions, such as cyclization and functional group acylation. A common approach is refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled temperatures, followed by distillation and crystallization. For example, analogous procedures (e.g., triazole derivatives) use 18-hour reflux in DMSO, reduced-pressure distillation, and ethanol-water recrystallization to achieve ~65% yields . Optimization strategies include:
- Adjusting stoichiometry of reagents (e.g., acetic acid as a catalyst for benzaldehyde coupling).
- Modifying solvent polarity to improve solubility of intermediates.
- Testing reflux duration and temperature gradients to minimize side products.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural validation?
Methodological Answer:
Discrepancies in spectral data often arise from conformational flexibility, tautomerism, or impurities. To address this:
- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out dynamic effects .
- Compare experimental IR carbonyl stretches (e.g., 1650–1750 cm⁻¹) with computational predictions (DFT calculations) to validate the acetyl group’s electronic environment .
- Use X-ray crystallography (as in ) to unambiguously resolve stereochemistry and bond angles, especially for the tricyclic core .
Basic: What experimental designs are recommended for assessing this compound’s biological activity?
Methodological Answer:
Adopt a split-plot randomized block design to evaluate dose-response relationships and biological replicates. For example:
- Primary assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Secondary assays : Validate selectivity via cell viability assays (e.g., MTT protocol) with controls for solvent effects .
- Include positive/negative controls and statistical validation (e.g., ANOVA with p < 0.05) to minimize batch variability .
Advanced: How can in vitro-to-in vivo correlation (IVIVC) challenges be addressed for pharmacokinetic studies?
Methodological Answer:
IVIVC discrepancies often stem from metabolic instability or poor membrane permeability. Strategies include:
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate logP, pKa, and plasma protein binding data to predict bioavailability.
- Proteolytic stability assays : Use liver microsomes or hepatocyte cultures to identify metabolic hotspots (e.g., ester hydrolysis of the acetyl group) .
- Advanced formulations : Test nanoparticle encapsulation to enhance solubility and prolong half-life .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH?
Methodological Answer:
- HPLC-PDA : Monitor degradation products under acidic/alkaline conditions (e.g., 0.1M HCl vs. 0.1M NaOH at 37°C).
- UV-Vis spectroscopy : Track absorbance shifts (e.g., λmax ~270 nm for aromatic systems) to detect hydrolysis or oxidation .
- Mass spectrometry (LC-MS) : Identify fragment ions (e.g., m/z corresponding to phenoxyacetyl cleavage) .
Advanced: What methodologies can elucidate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :
Laboratory studies : Measure logKow (octanol-water partition coefficient) and soil sorption (Kd) using OECD Test 102.
Biotic/abiotic degradation : Conduct photolysis (UV light) and biodegradation (OECD 301D) assays.
Ecosystem modeling : Use fugacity models to predict distribution in water, soil, and biota.
Basic: How should researchers design dose-response studies to minimize false positives?
Methodological Answer:
- Use Hill slope analysis to distinguish specific binding from nonspecific interactions.
- Implement counter-screening against unrelated targets (e.g., GPCRs) to confirm selectivity .
- Apply Benjamini-Hochberg correction for high-throughput data to control false discovery rates .
Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) simulations : Model solvent interactions and transition states for acyl transfer reactions .
- QSAR models : Correlate substituent effects (e.g., 2-methylphenoxy) with biological activity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
